

Solubility of (2-Ethyl-4-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (2-Ethyl-4-methoxyphenyl)boronic acid

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An In-depth Technical Guide to the Solubility of **(2-Ethyl-4-methoxyphenyl)boronic acid**

A Senior Application Scientist's Guide to the Solubility of **(2-Ethyl-4-methoxyphenyl)boronic acid**: Principles, Protocols, and Practical Implications

Introduction: Beyond the Structure

(2-Ethyl-4-methoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form complex biaryl structures.^{[1][2]} Its utility in drug discovery and materials science is significant, enabling the construction of novel molecular architectures. However, its effectiveness in a reaction is fundamentally governed by a property that is often overlooked in planning a synthesis: solubility.

For researchers and drug development professionals, understanding the solubility of a boronic acid is not a trivial pursuit. It dictates the choice of solvent, reaction concentration, kinetics, and ultimately, the yield and purity of the final product.^[1] This guide provides a comprehensive technical overview of the principles governing the solubility of **(2-Ethyl-4-methoxyphenyl)boronic acid**, offers detailed, field-proven protocols for its accurate determination, and discusses the practical implications for its use in synthesis. While specific quantitative solubility data for this exact molecule is not widely published, we will leverage data from analogous compounds to build a robust predictive framework.

Physicochemical Profile and the Boroxine Equilibrium

The solubility behavior of **(2-Ethyl-4-methoxyphenyl)boronic acid** is rooted in its molecular structure and a key chemical equilibrium that distinguishes it from many other organic reagents.

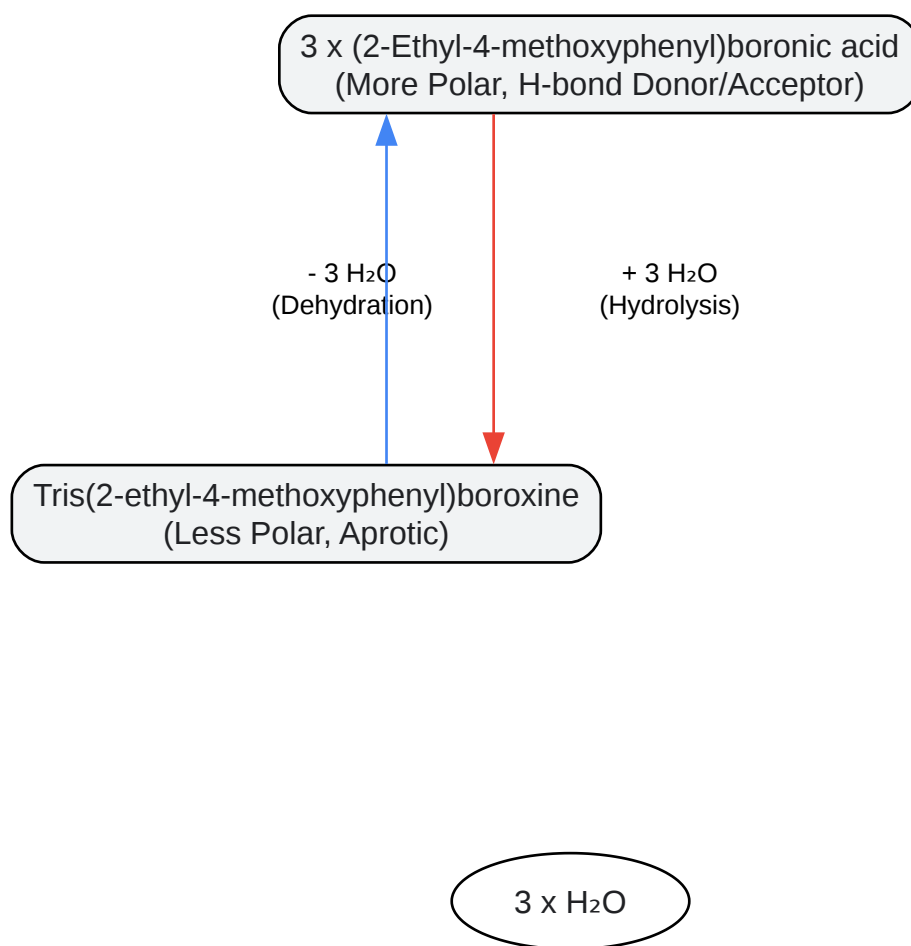
Table 1: Physicochemical Properties of **(2-Ethyl-4-methoxyphenyl)boronic acid**

Property	Value	Source
Molecular Formula	$C_9H_{13}BO_3$	PubChem[3]
Molecular Weight	180.01 g/mol	PubChem[3]
IUPAC Name	(2-ethyl-4-methoxyphenyl)boronic acid	PubChem[3]

| Appearance | White to light beige crystalline powder | ChemicalBook[4] |

A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7] This equilibrium between the monomeric acid and the trimeric boroxine is highly sensitive to the presence of water, temperature, and the electronic nature of the substituents on the phenyl ring.[5][8][9]

The electron-donating nature of the ethyl and methoxy groups on **(2-Ethyl-4-methoxyphenyl)boronic acid** is expected to favor the formation of the corresponding boroxine, particularly in non-polar, anhydrous solvents.[8] This is a crucial consideration, as the boroxine is significantly less polar than the parent boronic acid, which dramatically alters its solubility profile. The presence of water will shift the equilibrium back towards the more polar boronic acid.



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Caption: The dynamic equilibrium between boronic acid and its boroxine anhydride.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is generated through rigorous experimental protocols. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.

- **Thermodynamic (Equilibrium) Solubility:** The maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). This is the true solubility and is determined by methods that allow the system to reach a steady state, such as the shake-flask method.

- **Kinetic Solubility:** The concentration of a compound at the point it precipitates from solution when added from a concentrated stock (typically in DMSO). This is a high-throughput measurement often used in early drug discovery to identify potential solubility liabilities.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

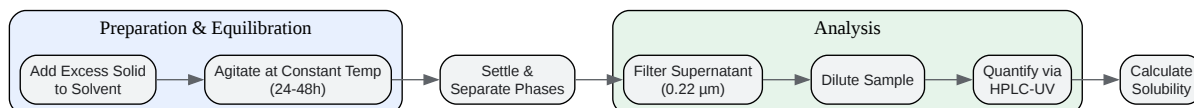
This is the gold-standard method for determining equilibrium solubility. Its self-validating nature comes from ensuring that a solid phase remains and that the concentration in solution is constant over time.

Methodology:

- **Preparation:** Add an excess amount of solid **(2-Ethyl-4-methoxyphenyl)boronic acid** (e.g., 20-30 mg) to a series of glass vials, each containing a precise volume (e.g., 2.0 mL) of a different test solvent (e.g., THF, Toluene, Acetonitrile, Water).
- **Equilibration:** Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate for an extended period to ensure equilibrium is reached.
 - **Expert Insight:** A minimum of 24 hours is standard, but for boronic acids, sampling at both 24 and 48 hours is recommended to confirm that the concentration is no longer changing and that the acid-boroxine equilibrium has stabilized.[\[10\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.
- **Dilution:** Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[11\]](#) A standard calibration

curve must be prepared using accurately weighed standards of **(2-Ethyl-4-methoxyphenyl)boronic acid**.

- Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mol/L.



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol 2: Dynamic (Turbidimetric) Method

This method determines the temperature at which a known concentration of solute completely dissolves, allowing for the construction of a solubility-temperature curve.^{[7][12]}

Methodology:

- Sample Preparation: Accurately weigh a specific amount of **(2-Ethyl-4-methoxyphenyl)boronic acid** and the chosen solvent into a jacketed glass vessel to create a mixture of known composition.
- Heating and Observation: Place the vessel in a thermostat bath and begin stirring the mixture vigorously. Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2 °C/min).
- Turbidity Measurement: Continuously monitor the turbidity of the solution. This is best done instrumentally by measuring the intensity of light transmitted through the sample.^{[6][7]}
- Determine Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear (the "clear point") is recorded as the solubility temperature for that specific composition.

- Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a full solubility curve.

Expected Solubility Profile and Analog Data

While direct quantitative data for **(2-Ethyl-4-methoxyphenyl)boronic acid** is scarce, we can infer its likely behavior from structurally related compounds. Phenylboronic acid and its substituted derivatives serve as excellent proxies.

Table 2: Experimental Solubility of Analogous Boronic Acids in Various Solvents

Compound	Solvent	Temperature (°C)	Solubility (mole fraction, x_1)	Source
Phenylboronic Acid	Acetone	25	0.283	[6]
Phenylboronic Acid	3-Pentanone	25	0.252	[6]
Phenylboronic Acid	Dipropyl Ether	25	0.169	[6]
Phenylboronic Acid	Chloroform	25	0.054	[6]
Phenylboronic Acid	Methylcyclohexane	25	0.001	[6]
ortho-Isobutoxyphenyl boronic Acid	Acetone	25	0.359	[7]
ortho-Isobutoxyphenyl boronic Acid	Dipropyl Ether	25	0.106	[7]
4-Methoxyphenylboronic acid	Methanol	-	Soluble	[4]

| 4-Methoxyphenylboronic acid | DMSO | - | Soluble [\[\[4\]](#) |

Expert Analysis & Prediction:

- **Polar Aprotic Solvents:** Based on the high solubility of analogs in ketones and ethers, **(2-Ethyl-4-methoxyphenyl)boronic acid** is expected to be highly soluble in solvents like acetone, tetrahydrofuran (THF), and dioxane. The methoxy group can act as a hydrogen bond acceptor, enhancing interactions with these solvents.
- **Hydrocarbon Solvents:** Solubility in non-polar hydrocarbons like hexane and methylcyclohexane is predicted to be very low, consistent with data for all arylboronic acids. [\[6\]](#)[\[7\]](#)
- **Effect of Substituents:** The introduction of an alkoxy group (isobutoxy) increases the solubility of phenylboronic acid in acetone.[\[7\]](#) The ethyl and methoxy groups on the target molecule increase its overall lipophilicity and size compared to phenylboronic acid. This suggests that its solubility should be comparable to or slightly greater than phenylboronic acid in moderately polar to polar aprotic solvents.
- **Protic Solvents:** Qualitative data for 4-methoxyphenylboronic acid suggests good solubility in methanol.[\[4\]](#) Solubility in water is likely to be low but may be influenced by pH.

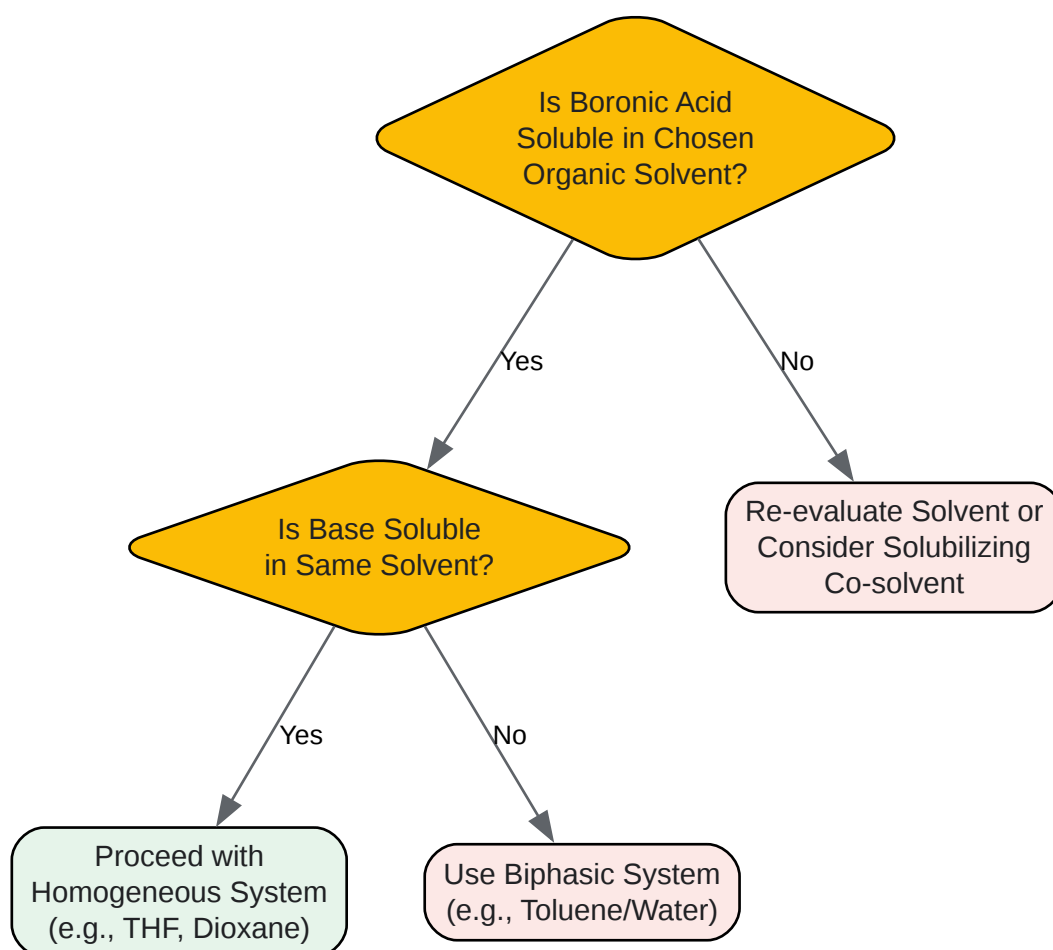
Implications for Synthetic Chemistry: A Suzuki-Miyaura Case Study

The success of a Suzuki-Miyaura coupling reaction is critically dependent on having all components—the boronic acid, aryl halide, base, and palladium catalyst—in a solution phase where they can interact.[\[13\]](#) Poor solubility of the boronic acid is a common cause of failed or low-yielding reactions.

Causality in Solvent System Selection:

- **Homogeneous Systems:** If **(2-Ethyl-4-methoxyphenyl)boronic acid** and the coupling partner are both soluble in a single solvent like THF or Dioxane, a homogeneous reaction can be run. This often leads to faster kinetics as it maximizes the concentration of active species.

- **Biphasic Systems:** Often, the boronic acid and the inorganic base (e.g., K_2CO_3 , Cs_2CO_3) have conflicting solubility requirements. A common strategy is to use a biphasic system, such as Toluene/Water or THF/Water.[14] Here, the boronic acid and aryl halide reside primarily in the organic phase, while the base is in the aqueous phase. The reaction occurs at the interface or is facilitated by a phase-transfer catalyst. The solubility of the boronic acid in the organic phase is the rate-limiting factor.
- **"Greener" Solvents:** While many Suzuki couplings are run in organic solvents, some organoboranes are water-soluble, allowing the reaction to be performed in aqueous conditions, which can be milder and more environmentally friendly.[2]



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Caption: Logical workflow for solvent system selection in Suzuki coupling.

Conclusion

The solubility of **(2-Ethyl-4-methoxyphenyl)boronic acid** is a multifaceted property, governed not only by standard intermolecular forces but also by the dynamic, water-sensitive equilibrium with its less-polar boroxine anhydride. While direct quantitative data is limited, a robust understanding can be built from the behavior of analogous compounds. Researchers and drug development professionals must approach this reagent with a clear strategy, employing rigorous experimental protocols like the shake-flask method to determine its solubility in solvents relevant to their specific application. This foundational data is paramount for designing efficient, scalable, and reproducible synthetic routes, particularly for critical transformations like the Suzuki-Miyaura cross-coupling reaction.

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